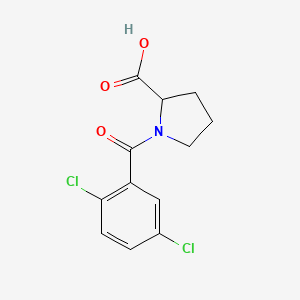

1-(2,5-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid

Description

1-(2,5-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid is a bicyclic organic compound featuring a pyrrolidine ring substituted with a carboxylic acid group at position 2 and a 2,5-dichlorobenzoyl moiety at position 1. Key physicochemical properties include:

This compound has been utilized in pharmaceutical research, notably as a precursor or structural motif in proteasome inhibitors like ixazomib citrate, which contains the 2,5-dichlorobenzoyl group critical for binding . However, commercial availability of this compound has been discontinued, likely due to challenges in synthesis or optimization for clinical applications .

Properties

IUPAC Name |

1-(2,5-dichlorobenzoyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2NO3/c13-7-3-4-9(14)8(6-7)11(16)15-5-1-2-10(15)12(17)18/h3-4,6,10H,1-2,5H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGRKNIDHLFRYIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=C(C=CC(=C2)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,5-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid typically involves the reaction of 2,5-dichlorobenzoyl chloride with pyrrolidine-2-carboxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques and equipment to achieve high purity and yield .

Chemical Reactions Analysis

1-(2,5-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atoms are replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C12H12Cl2N2O2

Molecular Weight: 287.14 g/mol

IUPAC Name: 1-(2,5-dichlorobenzoyl)pyrrolidine-2-carboxylic acid

The compound features a pyrrolidine ring substituted with a 2,5-dichlorobenzoyl group and a carboxylic acid functional group, contributing to its biological activity and reactivity.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications:

- Anticancer Activity: Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. Its structural similarity to known anticancer agents allows it to interfere with cellular pathways involved in tumor growth.

- Enzyme Inhibition: The compound has shown promise as an enzyme inhibitor, particularly in studies focusing on proteases and kinases. This property makes it a candidate for developing drugs targeting specific diseases.

Neuropharmacology

Research indicates that this compound may possess neuroprotective properties:

- Neuroprotective Effects: In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Material Science

The compound's unique structure allows for its use in developing new materials:

- Polymer Chemistry: It can serve as a monomer or additive in polymer synthesis, potentially enhancing the thermal and mechanical properties of the resulting materials.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Observations/Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Inhibits cancer cell proliferation |

| Enzyme Inhibition | Potential for drug development | |

| Neuropharmacology | Neuroprotective Effects | Protects neuronal cells from apoptosis |

| Material Science | Polymer Chemistry | Enhances properties of synthesized polymers |

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Neuroprotection

In a rat model of oxidative stress-induced neuronal injury, administration of the compound resulted in reduced levels of reactive oxygen species (ROS) and improved cognitive function as assessed by behavioral tests. This highlights its potential role in neurodegenerative disease treatment.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues in Heterocyclic Chemistry

Structural and Functional Insights

Substituent Effects on Reactivity and Stability

- Electron-Withdrawing Groups (EWGs): The 2,5-dichlorobenzoyl group enhances electrophilicity and metabolic stability compared to analogues like 1-methyl-5-oxopyrrolidine-3-carboxylic acid, which lacks aromatic substituents . Compound 11b (4-cyanobenzylidene) shows similar EWG effects, with IR peaks confirming CN stretching at 2,209 cm⁻¹ .

- Ring Modifications : Pyrrolo[2,3-c]pyridine derivatives (e.g., 10b) exhibit lower synthetic yields (71%) compared to thiazolo-pyrimidines (68–95%), suggesting greater steric hindrance or instability in fused-ring systems .

Pharmacological Relevance

- The dichlorobenzoyl group in ixazomib and 1-(2,5-dichlorobenzoyl)pyrrolidine-2-carboxylic acid is critical for proteasome inhibition, enabling binding to the β5 subunit of the 20S proteasome .

- Analogues like (2S,5R)-5-(2-chlorophenyl)-1-(biphenyl-carbonyl)pyrrolidine-2-carboxylic acid (Compound 2 in ) demonstrate that stereochemistry and aryl substitutions significantly modulate receptor affinity, though detailed activity data remain unpublished .

Biological Activity

1-(2,5-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula : C12H10Cl2N2O2

- Molecular Weight : 275.12 g/mol

- CAS Number : 1101837-02-8

The compound features a pyrrolidine ring substituted with a dichlorobenzoyl group and a carboxylic acid moiety, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens.

In Vitro Studies

A study conducted to evaluate the antimicrobial efficacy of this compound against Gram-positive bacteria demonstrated significant activity:

The compound exhibited a structure-dependent antimicrobial effect, particularly against multidrug-resistant strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines.

Case Study: A549 Lung Cancer Cells

In a study utilizing A549 human lung adenocarcinoma cells, the compound demonstrated notable cytotoxic effects:

The results indicated that higher concentrations led to increased cytotoxicity, suggesting that the compound may induce apoptosis in cancer cells. The mechanism may involve the activation of caspase pathways and the generation of reactive oxygen species (ROS).

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Antimicrobial Mechanism : Inhibition of bacterial enzymes involved in cell wall synthesis.

- Anticancer Mechanism : Induction of apoptosis through ROS generation and caspase activation.

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |

|---|---|---|

| 1-(3-Chloro-4-fluorobenzoyl)pyrrolidine-2-carboxylic acid | 32 | 45 |

| 1-(4-Bromobenzoyl)pyrrolidine-2-carboxylic acid | 64 | 50 |

This comparison indicates that while all compounds exhibit some level of activity, the dichlorobenzoyl derivative shows enhanced potency against certain pathogens and cancer cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2,5-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid, and how can reaction conditions be systematically optimized?

- Methodology :

- Reflux-based synthesis : Use mixed solvents (e.g., acetic anhydride/acetic acid) with catalysts like sodium acetate under reflux conditions (2–12 hours) to achieve intermediates. For example, related benzylidene derivatives were synthesized with 68% yields under similar conditions .

- Design of Experiments (DoE) : Apply factorial designs to optimize variables (solvent ratio, temperature, catalyst loading). Statistical methods reduce trial-and-error approaches by identifying critical parameters, as demonstrated in reaction optimization studies .

- Data Table :

| Parameter | Optimal Range | Yield (%) | Reference |

|---|---|---|---|

| Reflux Time | 2–12 hours | 57–68 | |

| Catalyst (NaOAc) | 0.5–1.0 g | 68 | |

| Solvent Ratio | Acetic anhydride:AcOH (1:2) | 68 |

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) be effectively employed to characterize this compound’s stereochemical configuration and purity?

- Methodology :

- NMR Analysis : Use - and -NMR (DMSO-) to identify substituent environments (e.g., aromatic protons at δ 7.29–8.01, carbonyl carbons at 165–171 ppm) .

- IR Spectroscopy : Detect functional groups (e.g., C=O stretch at ~1719 cm, CN stretch at ~2220 cm) .

- Mass Spectrometry : Confirm molecular weight via molecular ion peaks (e.g., m/z 386 for CHNOS) .

Advanced Research Questions

Q. What computational strategies are recommended for predicting reaction pathways and intermediates in the synthesis of this compound?

- Methodology :

- Quantum Chemical Calculations : Use density functional theory (DFT) to map reaction coordinates and transition states. ICReDD’s approach combines quantum mechanics with reaction path searches to predict intermediates and bypass trial-and-error experimentation .

- Machine Learning (ML) : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent polarity, temperature) for dichlorobenzoylation reactions .

Q. How can researchers resolve discrepancies between computational predictions and experimental outcomes in reaction yield optimization?

- Methodology :

- Feedback Loops : Integrate experimental data (e.g., HPLC purity, yields) into computational models to refine predictions iteratively. ICReDD’s framework emphasizes bidirectional data flow between simulations and lab results .

- Sensitivity Analysis : Identify parameters (e.g., steric effects of 2,5-dichloro substitution) causing deviations between predicted and observed yields using multivariate regression .

Q. What advanced statistical methods are applicable for multivariate analysis of reaction parameters affecting yield and purity?

- Methodology :

- Response Surface Methodology (RSM) : Model interactions between variables (e.g., temperature vs. catalyst loading) to identify global maxima in yield/purity space .

- Principal Component Analysis (PCA) : Reduce dimensionality of spectroscopic data (e.g., IR/NMR) to correlate structural features with reactivity .

Data Contradiction Analysis

Q. How should researchers address conflicting data in spectroscopic characterization (e.g., unexpected -NMR splitting patterns)?

- Methodology :

- Dynamic NMR Studies : Probe temperature-dependent conformational changes (e.g., restricted rotation in pyrrolidine rings) to explain anomalous splitting .

- Comparative Crystallography : Resolve ambiguities using X-ray diffraction data for analogous compounds (e.g., (2S,3S)-2-phenylpyrrolidine-3-carboxylic acid structures) .

Experimental Design Considerations

Q. What safety protocols are critical when handling dichlorobenzoyl derivatives in laboratory settings?

- Methodology :

- Hazard Mitigation : Use fume hoods for reflux steps to avoid inhalation of volatile chlorinated byproducts. Refer to chemical hygiene plans for advanced lab courses .

- Stability Testing : Monitor decomposition under varying storage conditions (e.g., light exposure, humidity) using accelerated stability studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.